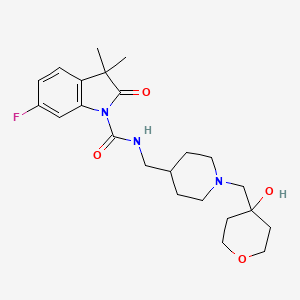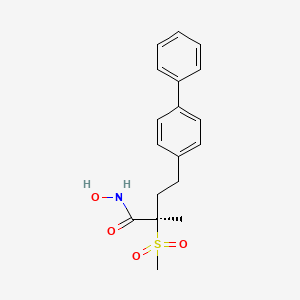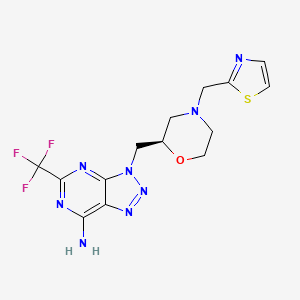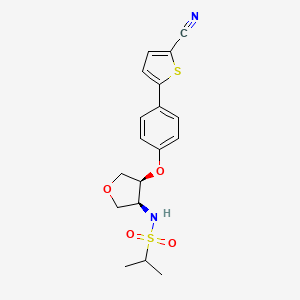![molecular formula C22H21Cl2N3O3 B610004 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1616287-82-1](/img/structure/B610004.png)
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
PF-06726304 is a potent and SAM-competitive EZH2 (Enhancer of Zeste Homolog 2) lysine methyltransferase inhibitor. PF-06726304 displayed robust in vivo antitumor growth activity and dose-dependent de-repression of EZH2 target genes.
Scientific Research Applications
Cancer Therapeutics
PF-06726304: is a potent inhibitor of Histone-lysine N-methyltransferase EZH2 . EZH2 is implicated in the methylation of histone H3 lysine 27 (H3K27), which plays a critical role in the epigenetic regulation of gene expression. Overexpression of EZH2 has been observed in various cancers, including breast, prostate, and lymphoma, making it a significant target for cancer therapy .
Epigenetic Studies
As an EZH2 inhibitor, PF-06726304 can be used to study the effects of H3K27 methylation on gene expression. This can provide insights into the epigenetic mechanisms that regulate cell differentiation, development, and disease progression .
Drug Development
PF-06726304 serves as a lead compound for the development of new drugs targeting EZH2. Its selective inhibition properties can guide the synthesis of more effective and less toxic therapeutic agents for treating cancers with EZH2 dysregulation .
Molecular Biology Research
Researchers can use PF-06726304 to dissect the molecular pathways regulated by EZH2. By inhibiting EZH2 activity, scientists can study its role in processes like DNA damage repair, apoptosis, and cell cycle regulation .
Immunology
EZH2 has a role in immunological modulation. PF-06726304 can be applied in research to understand how EZH2 affects immune responses, which could lead to novel treatments for autoimmune diseases and better strategies for immunotherapy in cancer .
Stem Cell Research
In stem cell research, controlling the differentiation of stem cells is crucial. PF-06726304 can be used to explore how inhibition of EZH2 affects the fate of stem cells, which is valuable for regenerative medicine and understanding developmental biology .
Mechanism of Action
Target of Action
The primary target of PF-06726304 is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27Me3), leading to transcriptional repression .
Mode of Action
PF-06726304 inhibits both wild-type and Y641N mutant EZH2, with Ki values of 0.7 nM and 3.0 nM respectively . By inhibiting EZH2, PF-06726304 prevents the methylation of H3K27Me3, thereby disrupting the transcriptional repression of target genes .
Biochemical Pathways
EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in maintaining gene silencing. By inhibiting EZH2, PF-06726304 affects the function of PRC2 and alters the transcriptional landscape of the cell . This can lead to the upregulation of genes that were previously repressed, including tumor suppressor genes .
Result of Action
The inhibition of EZH2 by PF-06726304 leads to changes in gene expression that can have various downstream effects. For instance, in a study using zebrafish embryos, exposure to PF-06726304 led to increased lipid accumulation . In a subcutaneous Karpas-422 xenograft model, PF-06726304 significantly inhibited tumor growth .
Action Environment
Environmental factors can influence the action of PF-06726304. For example, in zebrafish embryos, the effects of PF-06726304 on lipid accumulation were observed when the embryos were exposed to non-toxic concentrations of the compound . This suggests that the efficacy and stability of PF-06726304 can be influenced by the concentration of the compound in the environment.
properties
IUPAC Name |
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDOPJQPKXNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one interact with its target, and what are the downstream effects?
A: While the provided abstracts lack details on the specific binding interactions, the research indicates that 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one targets the methyltransferase activity of EZH2 []. EZH2 is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) []. Inhibiting EZH2's methyltransferase activity can disrupt this silencing process, potentially leading to changes in gene expression and downstream cellular processes.
Q2: What is the impact of inhibiting EZH2 methyltransferase activity in zebrafish, as studied with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one?
A: The research highlights that inhibiting EZH2's methyltransferase activity with 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one leads to enhanced lipid accumulation and alters chromatin status in zebrafish []. This suggests that EZH2 activity is involved in regulating lipid metabolism and chromatin structure in this model organism. Further investigation is needed to elucidate the precise mechanisms and potential implications for human health and disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B609922.png)
![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

![6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B609926.png)

![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)





